molecular formula C12H11ClN2O2S B2720742 N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide CAS No. 339018-25-6

N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide

Cat. No. B2720742
CAS RN: 339018-25-6
M. Wt: 282.74
InChI Key: OLHYVCWBLVSYGF-UHFFFAOYSA-N
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Description

“N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is an important moiety in the world of chemistry due to its aromaticity and reactivity .


Molecular Structure Analysis

The molecular structure of “N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR . The NMR data provides information about the hydrogen and carbon atoms in the molecule, while the IR data provides information about the functional groups present .


Chemical Reactions Analysis

Thiazole derivatives, including “N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide”, can undergo various chemical reactions due to the reactivity of the thiazole ring . These reactions can include donor–acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide” can be analyzed using various techniques such as NMR and IR spectroscopy . These techniques can provide information about the compound’s molecular structure, functional groups, and other properties .

Future Directions

Thiazole derivatives, including “N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide”, have been the subject of extensive research due to their diverse biological activities . Future research may focus on designing new derivatives of thiazole that are safe and effective for various therapeutic applications .

properties

IUPAC Name

N-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-8(16)15-9-2-4-10(5-3-9)17-7-11-6-14-12(13)18-11/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHYVCWBLVSYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide

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